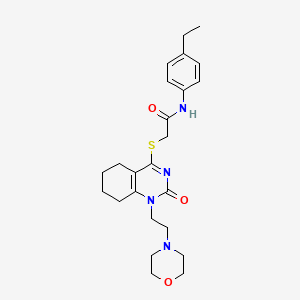
N-(4-ethylphenyl)-2-((1-(2-morpholinoethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(4-ethylphenyl)-2-((1-(2-morpholinoethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide” is a complex organic compound. It contains a morpholinoethyl group, a hexahydroquinazolinyl group, and a thioacetamide group attached to an ethylphenyl group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The hexahydroquinazolinyl group would form a bicyclic ring system, while the morpholinoethyl and thioacetamide groups would add additional complexity .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of several different functional groups could allow for a variety of reactions to occur .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure and the nature of its functional groups. For example, its solubility would be influenced by the presence of polar groups, while its stability could be affected by the presence of reactive groups .
Applications De Recherche Scientifique
Antifungal Applications
One significant area of application for derivatives of the compound involves antifungal activities. Specifically, derivatives have been identified as effective against Candida species and show promising in vitro activity against various fungi species, including molds and dermatophytes. This indicates a potential for developing broad-spectrum antifungal agents from this class of compounds (Bardiot et al., 2015).
Anticancer Applications
The compound's derivatives have shown potent cytotoxic activity against human cancer cell lines, including cervical, lung adenocarcinoma, and breast cancer cells. Their ability to inhibit VEGFR-2 and EGFR tyrosine kinases positions them as effective anti-cancer agents, offering a pathway to novel cancer therapies (Riadi et al., 2021).
Enzyme Inhibitory Potential
Derivatives have demonstrated enzyme inhibitory potentials, indicating their utility in the design of inhibitors for acetylcholinesterase (AChE), butyrylcholinesterase (BChE), urease, and α-glucosidase. Such inhibitory activities suggest the compounds' potential application in treating diseases like Alzheimer's, diabetes, and certain infections (Riaz et al., 2020).
Antimicrobial and Hemolytic Activity
The compound's derivatives have also been investigated for antimicrobial and hemolytic activities. They exhibit activity against a range of microbial species with variable potency, suggesting their potential application in developing new antimicrobial agents with lower cytotoxicity (Gul et al., 2017).
Structural and Molecular Studies
Research has extended into the synthesis and structural characterization of derivatives, with some studies focusing on their crystal structures and molecular docking analyses. These studies contribute to understanding the compound's interactions at the molecular level, aiding in the design of more effective derivatives for various applications (Galushchinskiy et al., 2017).
Mécanisme D'action
Propriétés
IUPAC Name |
N-(4-ethylphenyl)-2-[[1-(2-morpholin-4-ylethyl)-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N4O3S/c1-2-18-7-9-19(10-8-18)25-22(29)17-32-23-20-5-3-4-6-21(20)28(24(30)26-23)12-11-27-13-15-31-16-14-27/h7-10H,2-6,11-17H2,1H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVBXVODHCCUTIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CSC2=NC(=O)N(C3=C2CCCC3)CCN4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

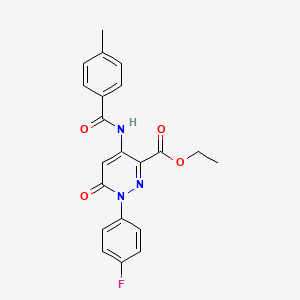

![Methyl 2-[(1-propylpyrazol-4-yl)amino]acetate](/img/structure/B2562806.png)

![3-(3,4-dichlorophenyl)-3-hydroxy-1-(p-tolyl)-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2562808.png)
![2-[3-(3-chlorophenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N,N-diethylacetamide](/img/structure/B2562812.png)
![[1-[(Pyrido[2,3-d]pyrimidin-4-ylamino)methyl]cyclopropyl]methanol](/img/structure/B2562813.png)
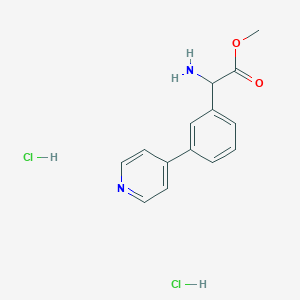
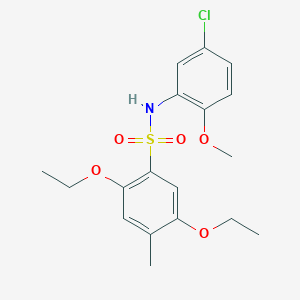
![N-(6-methylbenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-4-ylmethyl)acetamide](/img/structure/B2562820.png)
![4-(ethylsulfonyl)-N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2562821.png)
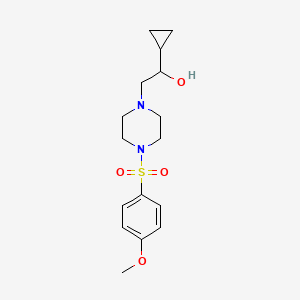
![4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(2-(methylthio)benzo[d]thiazol-6-yl)benzamide](/img/structure/B2562824.png)
![N-(4-bromobenzo[d]thiazol-2-yl)-4-cyanobenzamide](/img/structure/B2562826.png)